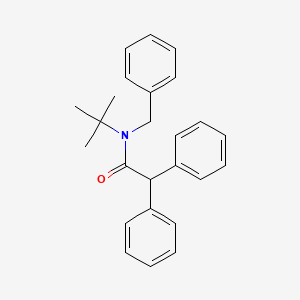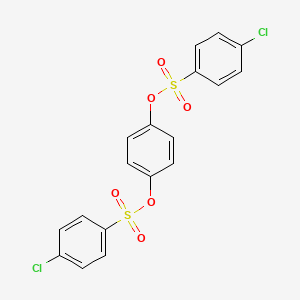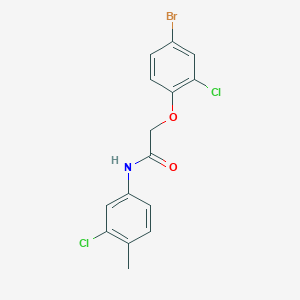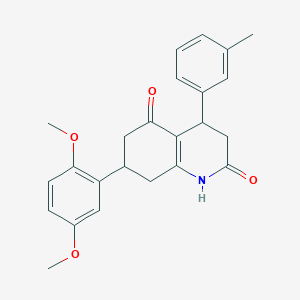![molecular formula C19H26N2O3S B4643983 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4643983.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
Übersicht
Beschreibung
4-[Allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. This, in turn, leads to the disruption of the cytoskeleton and cell division, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Apart from its potential applications in cancer research, 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide in lab experiments is its selectivity towards cancer cells. This makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies can be conducted to explore the potential of this compound in cancer therapy, particularly in combination with other chemotherapeutic agents. Furthermore, studies can be conducted to explore the potential of this compound in other fields, such as antifungal and antibacterial therapy.
Conclusion
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is a compound that has potential applications in various scientific research fields. Its selective cytotoxicity towards cancer cells and anti-inflammatory properties make it a potential candidate for cancer therapy. The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to the induction of apoptosis in cancer cells. While this compound has several advantages, such as low toxicity towards normal cells, its limited solubility in water can affect its bioavailability. There are several future directions for the research on this compound, including the optimization of the synthesis method and exploring its potential in other fields.
Wissenschaftliche Forschungsanwendungen
4-[Allyl(methylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has selective cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-3-15-21(25(2,23)24)18-11-9-17(10-12-18)19(22)20-14-13-16-7-5-4-6-8-16/h3,7,9-12H,1,4-6,8,13-15H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFUBYRMFFXSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4643909.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4643918.png)


![2-(4-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4643939.png)

![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4643949.png)
![N-(2,3-dimethylphenyl)-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4643973.png)

![1-[4-(4-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B4643977.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4643978.png)
![4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4643991.png)
